1-((2-Nitrophenyl)sulfonyl)pyrrolidine
Overview
Description
1-((2-Nitrophenyl)sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-nitrophenylsulfonyl group
Preparation Methods
The synthesis of 1-((2-Nitrophenyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-((2-Nitrophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2-Nitrophenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-((2-Nitrophenyl)sulfonyl)pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound to its targets.
Comparison with Similar Compounds
1-((2-Nitrophenyl)sulfonyl)pyrrolidine can be compared with other similar compounds such as:
1-[(3-Nitrophenyl)sulfonyl]pyrrolidine: Similar structure but with the nitro group in the meta position, which can affect its reactivity and binding properties.
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine: The para-substituted analog, which may have different steric and electronic effects.
N-(2-Nitrophenyl)pyrrolidine-2-carboxamides: Compounds with a carboxamide group instead of a sulfonyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJPXJRFSPNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353652 | |
Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327069-81-8 | |
Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.